N-Acetyl Sulfapyridine vs. Sulfapyridine: NAT2 Polymorphism-Dependent Cmax Differentiation
The maximum plasma concentration (Cmax) of N-Acetyl Sulfapyridine (AcSP) exhibits a strong, quantifiable dependence on N-acetyltransferase 2 (NAT2) genotype, with a 3.0-fold difference between rapid acetylators (wild-type homozygotes, w/w) and slow acetylators (mutant homozygotes, m/m). In a clinical pharmacokinetic study following a single 1000 mg oral dose of sulfasalazine, the Cmax of AcSP was 12.67 ± 3.32 mg/L in w/w subjects compared to 4.22 ± 0.93 mg/L in m/m subjects [1]. This contrasts with sulfapyridine (SP), whose Cmax was 4.55 ± 1.38 mg/L in w/w and 9.65 ± 2.34 mg/L in m/m subjects, demonstrating an inverse relationship [1].
| Evidence Dimension | Maximum plasma concentration (Cmax, mg/L) |
|---|---|
| Target Compound Data | 12.67 ± 3.32 mg/L (w/w genotype) |
| Comparator Or Baseline | Sulfapyridine (SP): 4.55 ± 1.38 mg/L (w/w) and 9.65 ± 2.34 mg/L (m/m) [1] |
| Quantified Difference | 3.0-fold higher AcSP Cmax in rapid acetylators vs. slow acetylators; opposite directionality compared to SP Cmax |
| Conditions | Healthy Chinese subjects (n=18), single oral dose of 1000 mg sulfasalazine, plasma samples analyzed by HPLC, subjects stratified by NAT2 genotype (w/w, w/m, m/m) |
Why This Matters
Quantification of AcSP, not SP, is essential for assessing NAT2 acetylator phenotype, which directly informs sulfasalazine dose adjustment and adverse event risk stratification (e.g., slow acetylators have higher SP exposure and toxicity risk).
- [1] Ma JJ, Liu CG, Li JH, Cao XM, Sun SL, Yao X. Effects of NAT2 polymorphism on SASP pharmacokinetics in Chinese population. Clin Chim Acta. 2009;407(1-2):30-5. View Source
